

# How to perform an Annexin V apoptosis assay with AZD-5991

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An Application Note on Performing an Annexin V Apoptosis Assay with AZD-5991

#### Introduction

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[1] One of the key protein families regulating apoptosis is the B-cell lymphoma 2 (Bcl-2) family, which includes both pro-apoptotic and anti-apoptotic members.[2] Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic Bcl-2 family protein that is frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy.[2][3]

**AZD-5991** is a potent and highly selective macrocyclic inhibitor of McI-1.[2][4] By binding directly to McI-1, **AZD-5991** disrupts the interaction between McI-1 and pro-apoptotic proteins like Bak, thereby activating the intrinsic mitochondrial apoptotic pathway.[2][4] This leads to rapid induction of apoptosis in McI-1-dependent cancer cells, particularly in hematological malignancies such as multiple myeloma (MM) and acute myeloid leukemia (AML).[2][5]

The Annexin V assay is a widely used method for detecting apoptosis by flow cytometry.[6] A key event in early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[7][8] Co-staining with a membrane-impermeant DNA dye like Propidium Iodide (PI) allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[1]



This application note provides a detailed protocol for utilizing the Annexin V assay to quantify apoptosis induced by the Mcl-1 inhibitor, **AZD-5991**, in a cancer cell line.

# **Mechanism of Action: AZD-5991 Induced Apoptosis**

**AZD-5991** functions as a BH3 mimetic, specifically targeting the BH3-binding groove of the Mcl-1 protein. This action liberates pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), subsequent caspase activation, and ultimately, apoptosis.



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Caption: **AZD-5991** inhibits Mcl-1, initiating the intrinsic apoptosis pathway.

## **Experimental Protocol**

This protocol details the steps to induce apoptosis in a sensitive cell line (e.g., MOLP-8, a multiple myeloma cell line) with **AZD-5991** and quantify the results using an Annexin V-FITC/PI flow cytometry assay.

### **Materials and Reagents**

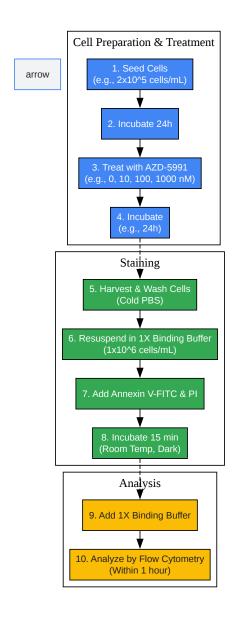
- Cell Line: MOLP-8 or another AZD-5991-sensitive cell line.
- Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
- Compound: AZD-5991 (solubilized in DMSO).
- Reagents:
  - Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).



- Phosphate-Buffered Saline (PBS), calcium and magnesium-free.
- o DMSO (vehicle control).
- Equipment:
  - Flow Cytometer (with 488 nm laser).
  - o Centrifuge.
  - Incubator (37°C, 5% CO<sub>2</sub>).
  - Hemocytometer or automated cell counter.
  - Micropipettes and sterile tips.
  - Flow cytometry tubes.

# **Experimental Workflow Diagram**





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Caption: Workflow for the Annexin V apoptosis assay with AZD-5991.

### **Step-by-Step Procedure**

- Cell Seeding: Seed MOLP-8 cells in a 12-well plate at a density of 2 x 10<sup>5</sup> cells/mL in complete culture medium. Incubate for 24 hours at 37°C with 5% CO<sub>2</sub>.
- Compound Treatment:
  - Prepare serial dilutions of AZD-5991 in culture medium. Suggested final concentrations: 0
     nM (vehicle control, e.g., 0.1% DMSO), 10 nM, 100 nM, and 1000 nM.



- Add the different concentrations of AZD-5991 to the appropriate wells.
- Incubate the cells for a predetermined time point (e.g., 24 hours).[9]
- Cell Harvesting:
  - o Carefully transfer the cells from each well into individual flow cytometry tubes.
  - Centrifuge the tubes at 400 x g for 5 minutes at 4°C.[10]
  - Discard the supernatant and wash the cell pellets once with 1 mL of cold PBS. Centrifuge again as above.
- Staining:
  - Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.[10]
     [11]
  - $\circ$  Resuspend the cell pellet in 100  $\mu$ L of 1X Binding Buffer. The cell concentration should be approximately 1 x 10<sup>6</sup> cells/mL.[7]
  - $\circ$  Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of Propidium Iodide (PI) staining solution to each tube.[11]
  - Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
  - After incubation, add 400 μL of 1X Binding Buffer to each tube.
  - Analyze the samples on a flow cytometer within one hour.
  - Controls: Prepare the following controls for setting up compensation and gates:
    - Unstained cells.
    - Cells stained only with Annexin V-FITC.



 Cells stained only with PI (a positive control for PI can be induced by heat-shocking cells).[7]

# **Data Analysis and Expected Results**

The flow cytometry data is typically displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set based on the negative and single-positive controls.

- Lower-Left (Q4): Live cells (Annexin V- / PI-)
- Lower-Right (Q3): Early Apoptotic cells (Annexin V+ / PI-)
- Upper-Right (Q2): Late Apoptotic/Necrotic cells (Annexin V+ / PI+)
- Upper-Left (Q1): Necrotic/Dead cells (Annexin V- / PI+)

Treatment with **AZD-5991** is expected to cause a dose-dependent increase in the percentage of cells in the early (Q3) and late (Q2) apoptotic quadrants.

#### Sample Data Table

The following table summarizes hypothetical quantitative data from an experiment treating MOLP-8 cells with **AZD-5991** for 24 hours.

AZD-5991 Conc. (nM)	% Live Cells (Q4)	% Early Apoptotic (Q3)	% Late Apoptotic / Necrotic (Q2)	Total Apoptotic (%) (Q2 + Q3)
0 (Vehicle)	94.5	3.1	1.9	5.0
10	75.2	18.5	5.3	23.8
100	40.1	42.6	15.8	58.4
1000	15.8	55.3	27.1	82.4

# **Troubleshooting**



- High background in negative control: May result from rough cell handling. Ensure gentle harvesting and centrifugation steps.[8]
- Low signal in positive control: Ensure the inducing agent and incubation time are sufficient to induce apoptosis. Titrate Annexin V and PI concentrations for your specific cell line.[7]
- Annexin V binding to non-apoptotic cells: Avoid using buffers containing calcium chelators like EDTA.[10] Ensure cells are suspended in the provided calcium-rich binding buffer.

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